N'-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as chlorophenyl, fluorophenyl, pyrrole, and thiourea, contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds, such as 3-chloro-4-fluorophenyl derivatives and pyrrole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and thiourea.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.
Propriétés
Numéro CAS |
6809-59-2 |
---|---|
Formule moléculaire |
C27H23Cl2F2N3S |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
3-(3-chloro-4-fluorophenyl)-1-[[1-[(2-chloro-4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C27H23Cl2F2N3S/c28-24-15-21(30)9-8-20(24)17-33-13-4-7-23(33)18-34(14-12-19-5-2-1-3-6-19)27(35)32-22-10-11-26(31)25(29)16-22/h1-11,13,15-16H,12,14,17-18H2,(H,32,35) |
Clé InChI |
QGLOQIRXXVUBQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(CC2=CC=CN2CC3=C(C=C(C=C3)F)Cl)C(=S)NC4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.